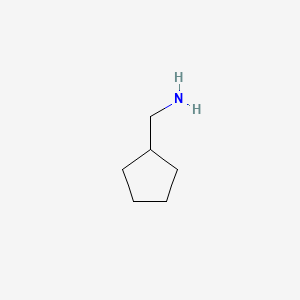
4-(肼基羰基)苯磺酰胺
描述
4-(Hydrazinecarbonyl)benzenesulfonamide is a chemical compound with significant importance in various scientific fields. It is characterized by the presence of a hydrazinecarbonyl group attached to a benzenesulfonamide moiety.
科学研究应用
4-(Hydrazinecarbonyl)benzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and anticancer agent.
Biological Research: The compound is used in the study of enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in many solid tumors.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
生化分析
Biochemical Properties
4-(Hydrazinecarbonyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase enzymes. These enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate and protons, a crucial reaction in various physiological processes. The compound has been shown to interact with cytosolic carbonic anhydrase isoforms I and II, as well as transmembrane isoforms IV and IX . The nature of these interactions involves the binding of 4-(Hydrazinecarbonyl)benzenesulfonamide to the active site of the enzyme, inhibiting its activity and thereby affecting the enzyme’s function in pH regulation and ion transport.
Cellular Effects
The effects of 4-(Hydrazinecarbonyl)benzenesulfonamide on various cell types and cellular processes have been extensively studied. The compound has been found to influence cell function by inhibiting carbonic anhydrase activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of carbonic anhydrase IX, a transmembrane isoform associated with tumor progression, can lead to altered pH regulation in the tumor microenvironment, affecting tumor cell proliferation and survival .
Molecular Mechanism
At the molecular level, 4-(Hydrazinecarbonyl)benzenesulfonamide exerts its effects primarily through enzyme inhibition. The compound binds to the active site of carbonic anhydrase enzymes, forming a stable complex that prevents the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to changes in gene expression and cellular metabolism, as the enzyme’s activity is crucial for maintaining cellular pH and ion balance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Hydrazinecarbonyl)benzenesulfonamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(Hydrazinecarbonyl)benzenesulfonamide remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation and enzyme activity.
Dosage Effects in Animal Models
The effects of 4-(Hydrazinecarbonyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit carbonic anhydrase activity without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound’s toxicity outweighs its therapeutic benefits .
Metabolic Pathways
4-(Hydrazinecarbonyl)benzenesulfonamide is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase enzymes. The compound affects the metabolic flux of bicarbonate and protons, which are crucial for maintaining cellular pH and ion balance . Additionally, the compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing metabolite levels and cellular function .
Transport and Distribution
The transport and distribution of 4-(Hydrazinecarbonyl)benzenesulfonamide within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to accumulate in specific tissues, such as the liver and kidneys, where it exerts its inhibitory effects on carbonic anhydrase enzymes . The distribution of the compound within cells is influenced by its interactions with cellular transporters and binding proteins, which facilitate its localization to specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-(Hydrazinecarbonyl)benzenesulfonamide is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to its site of action, ensuring its effective inhibition of carbonic anhydrase enzymes .
准备方法
The synthesis of 4-(Hydrazinecarbonyl)benzenesulfonamide can be achieved through several methods. One common approach involves the reaction of benzenesulfonyl chloride with hydrazine hydrate under controlled conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Another method involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. In this approach, the reactants are subjected to microwave irradiation, resulting in the rapid formation of 4-(Hydrazinecarbonyl)benzenesulfonamide .
化学反应分析
4-(Hydrazinecarbonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involving 4-(Hydrazinecarbonyl)benzenesulfonamide can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbonyl group is replaced by other nucleophiles.
作用机制
The mechanism of action of 4-(Hydrazinecarbonyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme plays a crucial role in maintaining pH balance within cells, and its inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death. The compound’s hydrazinecarbonyl group interacts with the active site of the enzyme, blocking its activity and preventing the conversion of carbon dioxide to bicarbonate .
相似化合物的比较
4-(Hydrazinecarbonyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide: This compound also exhibits enzyme inhibition properties but differs in its structural features and specific enzyme targets.
4-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: Another similar compound with notable anticancer and antimicrobial activities.
属性
IUPAC Name |
4-(hydrazinecarbonyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c8-10-7(11)5-1-3-6(4-2-5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDAHYHCQJXNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312358 | |
| Record name | 4-(Hydrazinecarbonyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35264-29-0 | |
| Record name | Benzoic acid, hydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Hydrazinecarbonyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydrazinecarbonyl)benzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB9D74L8ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















